

Application Notes & Protocols for Mass Spectrometry Analysis of Cumyl-INACA

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Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581

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These application notes provide a detailed overview of the mass spectrometric analysis of **Cumyl-INACA**, a synthetic cannabinoid precursor. The information compiled is intended to assist in the development and implementation of analytical methods for the identification and quantification of this compound in various matrices.

Introduction to Cumyl-INACA

Cumyl-INACA (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid precursor that can be utilized in the synthesis of several potent synthetic cannabinoids, such as CUMYL-THPINACA and 5F-CUMYL-PINACA.^[1] Its emergence is linked to efforts to circumvent class-wide bans on synthetic cannabinoids.^[2] As a precursor, its detection is critical for forensic laboratories and researchers monitoring the illicit drug market. Mass spectrometry, coupled with chromatographic separation, is the primary analytical technique for the identification and quantification of **Cumyl-INACA**.

Mass Spectrometry Fragmentation Patterns

The fragmentation of **Cumyl-INACA** in a mass spectrometer is highly dependent on the ionization technique employed. Electron Impact (EI) ionization, commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI), used in Liquid Chromatography-Mass Spectrometry (LC-MS), produce distinct fragmentation patterns.

Electron Impact (EI) Mass Spectrometry

Under EI conditions (typically 70 eV), **Cumyl-INACA** undergoes significant fragmentation. The main fragmentation pathways involve cleavages on both sides of the carbonyl group of the "linking group" and rearrangements involving the indazole nucleus.[\[3\]](#)

Key Fragmentation Pathways:

- α -cleavage: Cleavage of the bond between the carbonyl carbon and the indazole ring, and the bond between the carbonyl carbon and the amide nitrogen.
- γ -H rearrangement: The nitrogen atom on the indazole parent nucleus is prone to this rearrangement, leading to the loss of the cumyl group.[\[3\]](#)
- Formation of Characteristic Ions: The indazole core gives rise to characteristic fragment ions at m/z 117, 131, and 145, which are indicative of the parent nucleus.[\[3\]](#)

Table 1: Characteristic EI-MS Fragment Ions of **Cumyl-INACA** and Related Compounds

m/z	Proposed Fragment Structure	Description
226	$[M-C_3H_5N]^+$	Loss of the cumyl side chain, often a base peak in related compounds like CUMYL-4CN-BINACA. [4]
145	$[C_8H_5N_2O]^+$	Acylium-indazole ion, confirming the presence of the indazole-carboxy moiety. [5]
131	$[C_8H_5N_2]^+$	Methylidene-indazolium ion. [5]
119	$[C_8H_7N_2]^+$	Fragment from the cumyl group. [6]
91	$[C_7H_7]^+$	Tropylium ion, characteristic of compounds with a benzyl moiety. [7]

Note: The relative intensities of these fragments can vary depending on the specific instrument and analytical conditions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a softer ionization technique, often resulting in a more prominent protonated molecule $[M+H]^+$. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Key Fragmentation Pathways in ESI-MS/MS:

The fragmentation of synthetic cannabinoids with a 3-carboxamide-indole/indazole structure is often characterized by the γ -cleavage of the N-C bond in the side chain at the C-3 position.^[8] ^[9]

Table 2: Predicted ESI-MS/MS Fragment Ions for **Cumyl-INACA**

Precursor Ion $[M+H]^+$	Product Ion (m/z)	Proposed Neutral Loss
280.16	145.05	C9H11N
280.16	117.06	C9H11N + CO

These values are predicted based on the fragmentation patterns of structurally similar synthetic cannabinoids.

Analytical Protocols

The following are generalized protocols for the analysis of **Cumyl-INACA** using GC-MS and LC-MS/MS. Instrument parameters should be optimized for the specific instrumentation used.

Protocol 1: GC-MS Analysis

This method is suitable for the qualitative analysis of **Cumyl-INACA** in solid samples and extracts.

Sample Preparation:

- For herbal mixtures, extract approximately 100 mg of the homogenized material with 2 mL of methanol by vortexing and sonication.[4]
- Centrifuge the sample and filter the supernatant.
- Dilute the extract in methanol to an appropriate concentration for GC-MS analysis.[10]

GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Instrument	Agilent 5975 Series GC/MSD System or equivalent[10]
Column	Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injection Volume	1 µL
Inlet Temperature	250 °C
Carrier Gas	Helium
Oven Program	Initial temp 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) at 70 eV[10]
Mass Range	m/z 50-600[3]
Source Temperature	230 °C
Quadrupole Temp.	150 °C

Data Analysis:

- Identification of **Cumyl-INACA** is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum from a spectral library (e.g., Cayman

Spectral Library) or a certified reference material.[2][11]

Protocol 2: LC-MS/MS Analysis

This method is highly sensitive and selective, making it suitable for the quantification of **Cumyl-INACA** in complex matrices such as biological fluids.

Sample Preparation (for Urine):

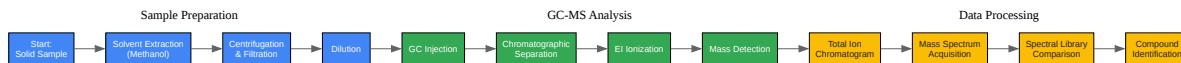
- To 2 mL of urine, add 1000 μ L of β -glucuronidase solution to hydrolyze potential conjugates. [12]
- Incubate the mixture for 3 hours at 60 °C.[12]
- After cooling, add 1000 μ L of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).[12]
- Perform solid-phase extraction (SPE) for sample cleanup and concentration.[12]
- Elute the analyte and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

Parameter	Value
Liquid Chromatograph	
Instrument	UHPLC system
Column	C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.6 μ m)[10]
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid[10]
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate.
Flow Rate	0.4 mL/min
Injection Volume	10 μ L[10]
Mass Spectrometer	
Instrument	Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF)[10]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	350 °C
Collision Gas	Argon
MRM Transitions	To be determined using a certified reference standard.

Visualizations

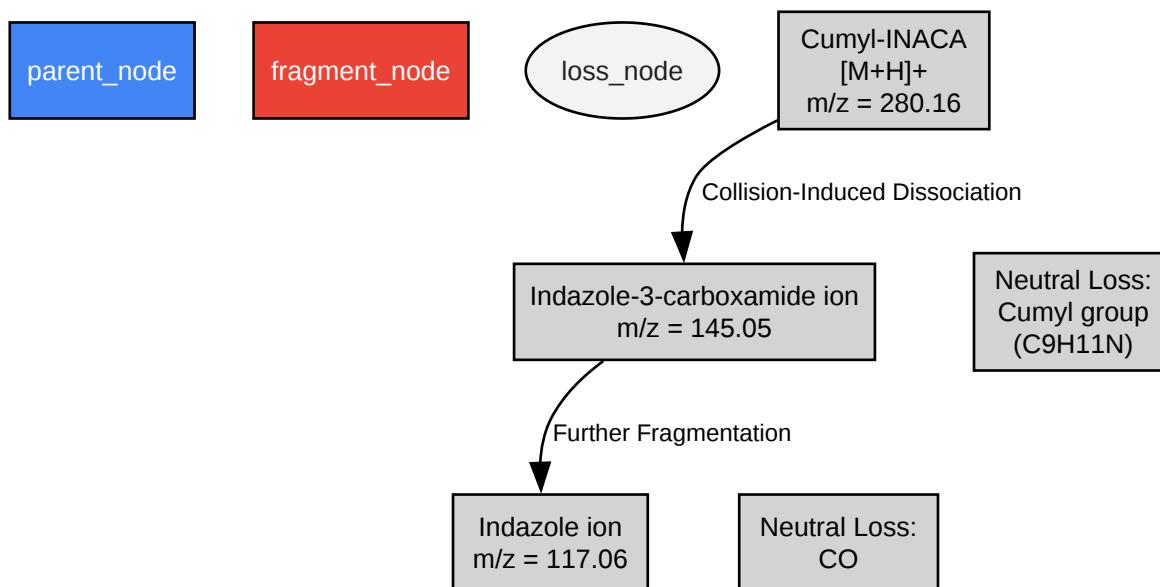
Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **Cumyl-INACA**.

Proposed ESI-MS/MS Fragmentation Pathway for Cumyl-INACA



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Caption: Proposed fragmentation of **Cumyl-INACA** in ESI-MS/MS.

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